MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

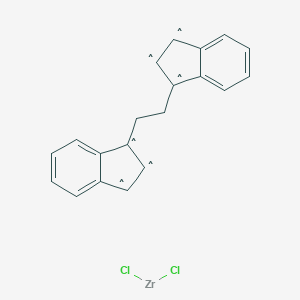

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is an organometallic compound with the molecular formula C20H16Cl2Zr and a molecular weight of 418.5 g/mol. This compound is notable for its unique structure, which includes zirconium coordinated to two chlorine atoms and an indene ligand. It is used in various scientific research applications, particularly in the field of catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE typically involves the reaction of zirconium tetrachloride with 1-(2-inden-1-ylethyl)indene in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped to handle organometallic compounds safely.

Analyse Chemischer Reaktionen

Types of Reactions

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides.

Reduction: It can be reduced to lower oxidation states of zirconium.

Substitution: Chlorine atoms can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium-ligand complexes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

The synthesis of MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE typically involves the reaction of zirconium tetrachloride with 1-(2-inden-1-ylethyl)indene in a suitable solvent under an inert atmosphere. The purification of the product is usually achieved through recrystallization or other methods to ensure high purity and yield.

Catalysis

Polymerization Reactions:

this compound serves as a catalyst in the production of polyolefins. Its ability to facilitate the polymerization process makes it essential for creating high-performance plastics and elastomers.

| Application | Details |

|---|---|

| Type of Reaction | Polymerization |

| Target Polymers | Polyethylene, polypropylene |

| Mechanism | Coordination of zirconium with monomers |

Material Science

Advanced Materials Development:

Research indicates that this compound can be utilized in developing advanced materials with unique properties. Its coordination chemistry allows for the synthesis of novel composites that exhibit enhanced mechanical and thermal stability.

| Material Type | Application |

|---|---|

| Composites | Lightweight structural materials |

| Nanomaterials | Enhanced electrical conductivity |

Medicinal Chemistry

Drug Development:

Current studies are exploring the potential of this compound in drug development and delivery systems. The compound's unique reactivity may facilitate the design of new therapeutic agents.

| Research Focus | Potential Outcomes |

|---|---|

| Targeted Drug Delivery | Improved efficacy and reduced side effects |

| Synthesis of Bioactive Compounds | New therapeutic agents |

Case Studies

-

Polyolefin Production:

A study demonstrated that this compound effectively catalyzed the polymerization of ethylene, resulting in high molecular weight polyethylene with desirable mechanical properties. -

Material Synthesis:

Research involving this compound led to the development of a new composite material that exhibited superior thermal stability compared to traditional materials, making it suitable for aerospace applications. -

Drug Delivery Systems:

Investigations into its use in drug delivery revealed promising results where the compound facilitated targeted delivery mechanisms, enhancing drug efficacy while minimizing side effects.

Wirkmechanismus

The mechanism by which MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE exerts its effects involves the coordination of zirconium with various substrates. This coordination facilitates the activation of substrates, making them more reactive in subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dichloro[rac-ethylenebis(indenyl)]zirconium(IV): This compound has a similar structure but with ethylenebis(indenyl) ligands instead of 1-(2-inden-1-ylethyl)indene.

Dichloroethylenebis(indenyl)zirconium(IV): Another similar compound with ethylenebis(indenyl) ligands.

Uniqueness

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is unique due to its specific ligand structure, which imparts distinct reactivity and catalytic properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not perform as effectively .

Biologische Aktivität

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE, a member of the zirconocene family, has garnered attention for its potential applications in catalysis, particularly in olefin polymerization. This compound is characterized by its unique structure, which includes two indenyl ligands coordinated to a zirconium center. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

The chemical formula for this compound is C20H16Cl2Zr. It typically appears as a yellow to orange solid and has a molecular weight of approximately 418.47 g/mol. The compound's structure allows it to function as a metallocene catalyst, which is pivotal in polymerization reactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its catalytic properties rather than direct biological effects. However, certain studies have indicated potential interactions with biological systems.

1. Catalytic Activity in Polymerization

Several studies have reported on the use of this compound as a catalyst in the polymerization of olefins. For example, one study highlighted that this compound demonstrated higher catalytic activity compared to its racemic counterparts when used for ethylene/1-hexene copolymerization. This increased activity may correlate with its structural characteristics, allowing for more effective coordination with monomers during polymerization processes .

Case Study 1: Polymerization Efficiency

A comparative study of different zirconocene catalysts, including this compound, revealed that this compound exhibited superior performance in producing polymers with desired molecular weights and distributions. The study utilized NMR spectroscopy to analyze the resulting polymer structures and confirmed that the meso form led to more uniform products compared to racemic forms .

Case Study 2: Interaction with Biological Systems

In a broader investigation into the interactions of metallocenes with biological systems, researchers noted that certain zirconocene complexes could influence cell growth and division in vitro. While direct studies on this compound were not available, related compounds showed potential cytotoxic effects at high concentrations, necessitating further exploration into their biological implications .

Research Findings

A summary of key findings related to the biological activity and applications of this compound is presented below:

Eigenschaften

InChI |

InChI=1S/C20H16.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12H,13-14H2;2*1H;/q;;;+2/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSGEJIFDJSPCE-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[CH][CH][C]2CC[C]3[CH][CH]C4=CC=CC=C43.Cl[Zr]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.